3,6-Dibromocarbazole
CAS No.: 6825-20-3
Cat. No.: VC20832326
Molecular Formula: C12H7Br2N
Molecular Weight: 325 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6825-20-3 |
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Molecular Formula | C12H7Br2N |
Molecular Weight | 325 g/mol |
IUPAC Name | 3,6-dibromo-9H-carbazole |
Standard InChI | InChI=1S/C12H7Br2N/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H |
Standard InChI Key | FIHILUSWISKVSR-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1Br)C3=C(N2)C=CC(=C3)Br |
Canonical SMILES | C1=CC2=C(C=C1Br)C3=C(N2)C=CC(=C3)Br |
Introduction
Chemical Identity and Structure
3,6-Dibromocarbazole is an aromatic heterocyclic compound characterized by a carbazole core structure with bromine atoms at the 3 and 6 positions. This compound's molecular architecture provides it with distinctive chemical reactivity and physical properties that are valuable for various applications.
Basic Chemical Information
The compound is formally identified through multiple chemical descriptors as outlined in the table below:
Parameter | Value |
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CAS Number | 6825-20-3 |
IUPAC Name | 3,6-dibromo-9H-carbazole |
Molecular Formula | C12H7Br2N |
Molecular Weight | 325.003 g/mol |
InChI Key | FIHILUSWISKVSR-UHFFFAOYSA-N |
SMILES Notation | C1=CC2=C(C=C1Br)C3=C(N2)C=CC(=C3)Br |
The compound features a tricyclic structure with two benzene rings fused to a pyrrole ring in the middle, with the bromine atoms positioned at the 3 and 6 positions of the carbazole framework . This structural arrangement contributes to its stability and reactivity patterns, particularly in substitution reactions at the nitrogen position.
Physical and Chemical Properties
3,6-Dibromocarbazole possesses several distinctive physical and chemical characteristics that influence its handling, storage, and applications in various chemical processes.
Physical Characteristics
The compound appears as a tan to light green crystalline powder with specific thermal properties . Its key physical parameters are summarized below:
Property | Value |
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Physical State | Crystalline Powder |
Color | Tan to light green |
Melting Point | 204-206°C |
Boiling Point | 459.0±25.0°C (Predicted) |
Density | 1.930±0.06 g/cm³ (Predicted) |
pKa | 15.47±0.30 (Predicted) |
Solubility and Stability
3,6-Dibromocarbazole demonstrates limited solubility in common organic solvents. It is specifically noted to be soluble in benzene and chloroform, which is relevant for its purification and utilization in chemical reactions . The compound is stable under normal conditions but requires proper storage considerations.
The stability profile indicates that the compound is generally stable at room temperature but is combustible and incompatible with strong oxidizing agents . For optimal storage, it is recommended to keep the compound under inert atmosphere conditions at ambient temperature to prevent potential degradation or unwanted reactions .
Synthesis Methods
Several methods have been developed for the synthesis of 3,6-Dibromocarbazole, each with distinct advantages and limitations. The three primary approaches include the N-bromosuccinimide method, liquid bromine method, and silica gel method.
N-Bromosuccinimide Method
This approach involves the reaction of carbazole with N-bromosuccinimide (NBS) in dimethylformamide (DMF) . The reaction procedure typically follows these steps:
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A solution of N-bromosuccinimide in DMF is added dropwise to a solution of carbazole in DMF at 0°C.
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The reaction mixture is stirred at room temperature for approximately 24 hours.
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Upon completion, the reaction mixture is poured into distilled water to precipitate the product.
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The precipitate is filtered, washed with water, dissolved in ethyl acetate, dried with sodium sulfate, and filtered.
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After concentration under reduced pressure, the crude product is obtained as a brown solid.
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Crystallization with chloroform yields the purified product.
This method has reported yields of approximately 47% for the synthesis of 3-bromocarbazole, which can be further brominated to obtain 3,6-dibromocarbazole .
Silica Gel Method
Currently, the silica gel method is considered the main industrial approach for 3,6-Dibromocarbazole synthesis due to its higher yield efficiency . This method employs:
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Carbazole as the starting material
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N-bromosuccinimide as the brominating agent
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Methylene chloride as the solvent
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Silica gel as the catalyst
The silica gel method can achieve yields up to 89.5%, making it significantly more efficient than other approaches . The silica gel acts as a heterogeneous catalyst that enhances the selectivity of the bromination reaction, directing it primarily to the 3 and 6 positions of the carbazole ring.
Applications and Utilization
3,6-Dibromocarbazole serves as a versatile building block with applications spanning multiple scientific and industrial domains. Its primary applications are concentrated in pharmaceutical development and material science.
Pharmaceutical Intermediates
The compound functions as a critical intermediate in pharmaceutical synthesis, particularly in the development of biologically active molecules . One notable application is its use in preparing N-(2-hydroxyethyl)-3,6-dibromocarbazole, which serves as a precursor to various pharmaceutical compounds .
N-alkyl-3,6-dibromocarbazole derivatives have been synthesized and evaluated for various biological activities, including:
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Anti-cancer properties
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Anti-migratory effects on cancer cells
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Neuroprotective functions
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Antimalarial activity
Optoelectronic Materials
3,6-Dibromocarbazole serves as an essential intermediate for synthesizing materials used in optoelectronic applications . The bromine substituents provide reactive sites for further functionalization, enabling the creation of conjugated systems with tailored electronic properties suitable for applications in:
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Organic light-emitting diodes (OLEDs)
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Photovoltaic cells
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Organic field-effect transistors
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Other electronic devices requiring specific optical and electronic properties
Chemical Research
In chemical research, 3,6-Dibromocarbazole has been studied for its ability to undergo lithiation with n-butyllithium, offering pathways to further chemical modifications . This reactivity profile allows for the strategic functionalization of the carbazole core structure, expanding its potential applications in synthetic organic chemistry.
Biological Activities and Medicinal Applications
Research into the biological activities of 3,6-Dibromocarbazole and its derivatives has revealed promising therapeutic potential across multiple domains.
Anti-Cancer Properties
N-alkyl-3,6-dibromocarbazole derivatives have demonstrated moderate antiproliferative effects on cancer cell lines, with GI50 values ranging from 4.7 to 32.2 μM . Particularly notable are their effects on breast cancer cell lines MCF-7 and MDA-MB-231, where several compounds have shown significant activity.
Specific carbazole derivatives (compounds identified as 10, 14, 15, 23, and 24 in research) inhibit migration activity of the metastatic cell line MDA-MB-231 by approximately 18–20% . This anti-migratory effect suggests potential applications in preventing cancer metastasis, which is a critical factor in cancer progression and mortality.
Modulators of Cytochrome c Release
3,6-dibromocarbazole piperazine derivatives of 2-propanol have been described as potent modulators of cytochrome c release triggered by Bid-induced Bax activation in mitochondrial assays . This mechanism is particularly significant because cytochrome c release is a key event in ischemic injuries and neurodegenerative diseases. These compounds represent the first small molecule modulators with such activity, opening new avenues for therapeutic intervention in conditions characterized by abnormal cell death processes .
Other Biological Activities
Research has indicated that N-alkyl-3,6-disubstituted carbazole derivatives possess multiple biological activities, including:
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Neuroprotective effects, potentially beneficial for neurodegenerative conditions
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Antimalarial properties, offering possible new approaches to treating malaria
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Anti-apoptotic activities, which may have implications for conditions characterized by excessive cell death
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Antibacterial properties, presenting potential applications in fighting bacterial infections
Structure-Activity Relationships
The biological activity of 3,6-Dibromocarbazole derivatives is significantly influenced by their structural features, particularly the nature of the N-alkyl substituents and the presence of bromine atoms at the 3 and 6 positions.
Impact of N-Alkylation
N-alkylation of 3,6-Dibromocarbazole creates derivatives with diverse biological profiles. The length, branching, and functional groups present in the alkyl chain significantly affect the compound's:
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Solubility and bioavailability
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Binding affinity to biological targets
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Cellular penetration and distribution
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Metabolic stability and elimination
Research has shown that specific N-alkyl substituents optimize the anti-cancer and anti-migratory properties of these compounds . The structural modifications at the nitrogen position represent a primary strategy for tuning the biological activity of 3,6-Dibromocarbazole derivatives.
Role of Bromine Substituents
The bromine atoms at positions 3 and 6 of the carbazole structure contribute significantly to the biological activity of these compounds. These substituents influence:
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Electronic distribution across the carbazole system
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Lipophilicity of the molecule
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Binding interactions with biological targets
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Metabolic stability
Additionally, the bromine atoms serve as reactive sites for further chemical modifications, enabling the synthesis of more complex derivatives with enhanced or specialized biological activities .
Hazard Category | Statements |
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Skin Effects | H315: Causes skin irritation |
Eye Effects | H319: Causes serious eye irritation |
Respiratory Effects | H335: May cause respiratory irritation |
These hazards necessitate appropriate precautionary measures during handling .
Recommended Precautions
To ensure safe handling of 3,6-Dibromocarbazole, the following precautionary measures are recommended:
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Avoid breathing dust/fume/gas/mist/vapors/spray (P261)
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Wash hands thoroughly after handling (P264)
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Use only outdoors or in a well-ventilated area (P271)
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Wear protective gloves/protective clothing/eye protection/face protection (P280)
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Follow specific response procedures for skin contact, inhalation, and eye exposure
Proper storage conditions include keeping the compound at ambient temperature, preferably under an inert atmosphere to prevent oxidation or other unwanted reactions .
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